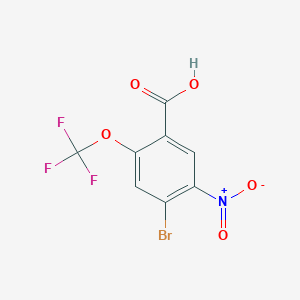

4-Bromo-5-nitro-2-(trifluoromethoxy)benzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Bromo-5-nitro-2-(trifluoromethoxy)benzoic acid is a chemical compound that is commonly used in scientific research. It is a white crystalline powder that is soluble in organic solvents such as dimethyl sulfoxide, ethanol, and methanol. This compound has a molecular weight of 327.07 g/mol and the molecular formula is C8H3BrF3NO5.

Aplicaciones Científicas De Investigación

Luminescent Properties of Lanthanide Complexes

The research on luminescent properties of lanthanide complexes, employing derivatives of benzoic acid as ligands, reveals how electron-withdrawing and electron-donating substituents can significantly influence photophysical characteristics. Specifically, electron-withdrawing groups, such as nitro (-NO2), can decrease luminescence efficiency by dissipating excitation energy, highlighting the potential application of 4-Bromo-5-nitro-2-(trifluoromethoxy)benzoic acid in tuning the photoluminescence of lanthanide complexes for advanced optical materials and sensors (Sivakumar, Reddy, Cowley, & Vasudevan, 2010).

Molecular Electronics

The study of molecular electronic devices using molecules containing nitroamine redox centers showcases the potential of nitro-substituted benzoic acid derivatives in the development of electronic devices with high on-off ratios and negative differential resistance. This suggests 4-Bromo-5-nitro-2-(trifluoromethoxy)benzoic acid could be useful in creating highly efficient molecular switches and electronic components (Chen, Reed, Rawlett, & Tour, 1999).

Crystallographic Studies and Electronic Structure

The crystallographic study and electronic structure analysis of substituted benzoic acid derivatives, including their interactions and molecular electrostatic potential, provide insights into how substituents affect molecular geometry and intermolecular interactions. This can inform the use of 4-Bromo-5-nitro-2-(trifluoromethoxy)benzoic acid in the design of new materials with tailored properties for electronics, photonics, and more (Pramanik, Dey, & Mukherjee, 2019).

Redox Behavior and Electrochemical Applications

Research into the redox behavior of derivatives with various substituents, including nitro and bromo, in different ring systems underlines the impact of these substituents on electrochemical properties. This could point to applications of 4-Bromo-5-nitro-2-(trifluoromethoxy)benzoic acid in the development of electrochemical sensors, energy storage devices, and redox-active materials (Sherman, Lambert, & Pilgram, 1974).

Sensing Applications

The synthesis of metal-organic frameworks (MOFs) incorporating aromatic polycarboxylate ligands and their application in sensing nitroaromatic explosives like picric acid demonstrates the potential use of 4-Bromo-5-nitro-2-(trifluoromethoxy)benzoic acid in creating sensitive, selective luminescent sensors for security and environmental monitoring (Rachuri, Parmar, Bisht, & Suresh, 2016).

Safety and Hazards

Mecanismo De Acción

Target of Action

Similar compounds, such as substituted benzenes, are known to interact with various enzymes and receptors in the body .

Mode of Action

It’s known that substituted benzenes can undergo electrophilic aromatic substitution . This compound might interact with its targets in a similar manner, leading to changes in the biochemical processes within the cell.

Biochemical Pathways

Based on its structure, it could potentially influence pathways involving aromatic compounds .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the action, efficacy, and stability of 4-Bromo-5-nitro-2-(trifluoromethoxy)benzoic acid . .

Propiedades

IUPAC Name |

4-bromo-5-nitro-2-(trifluoromethoxy)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3BrF3NO5/c9-4-2-6(18-8(10,11)12)3(7(14)15)1-5(4)13(16)17/h1-2H,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDBNUFDEGGIWLT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1[N+](=O)[O-])Br)OC(F)(F)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3BrF3NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.01 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-5-nitro-2-(trifluoromethoxy)benzoic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,6-dimethylphenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2774709.png)

![2-(benzylthio)-9-[4-(diethylamino)phenyl]-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2774710.png)

![1-Azabicyclo[2.2.1]heptan-4-ylmethanol;hydrochloride](/img/structure/B2774712.png)

![4-(1,3-benzodioxol-5-yl)-2-[(E)-2-(3-chlorophenyl)ethenyl]-5-oxo-5H-indeno[1,2-b]pyridine-3-carbonitrile](/img/structure/B2774717.png)

![N,N-diethyl-2-((7-methyl-2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2774719.png)

![N-[(4-fluorophenyl)methyl]-2-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide](/img/structure/B2774720.png)

![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-3-methanesulfonyl-2-oxoimidazolidine-1-carboxamide](/img/structure/B2774727.png)